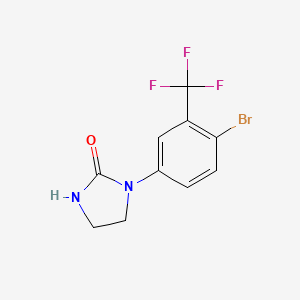
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)aniline and imidazolidin-2-one.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), along with catalysts such as palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of 4-bromo-3-(trifluoromethyl)aniline with imidazolidin-2-one under controlled conditions to form the desired product
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with optimization of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted derivatives
Common Reagents and Conditions: Typical reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, along with appropriate catalysts and temperature control.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and functionalized derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific interactions with biological targets, which can include inhibition or activation of enzymatic activity, receptor binding, or modulation of signaling pathways
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other imidazolidinones with different substituents, such as 1-(4-bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one and 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole .
Uniqueness: The presence of both a bromine atom and a trifluoromethyl group in the phenyl ring, along with the imidazolidinone moiety, gives this compound unique chemical and biological properties that distinguish it from other similar compounds
Propriétés
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2O/c11-8-2-1-6(5-7(8)10(12,13)14)16-4-3-15-9(16)17/h1-2,5H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHMMRTPPSTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














